4-methyl-N-{6-methyl-3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
4-METHYL-N-[6-METHYL-3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a quinoxaline core, a toluene derivative, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[6-METHYL-3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and the development of scalable processes.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[6-METHYL-3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives.
Scientific Research Applications
4-METHYL-N-[6-METHYL-3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[6-METHYL-3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-6-(4-TOLUIDINO)-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE
- 4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE
- 4-METHYL-N-(((4-METHYLBENZOYL)AMINO)(3-NITROPHENYL)METHYL)BENZAMIDE
Uniqueness
4-METHYL-N-[6-METHYL-3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoxaline core and sulfonamide group make it particularly interesting for research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H22N4O2S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-methyl-N-[6-methyl-3-(4-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H22N4O2S/c1-15-4-9-18(10-5-15)24-22-23(25-20-13-8-17(3)14-21(20)26-22)27-30(28,29)19-11-6-16(2)7-12-19/h4-14H,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
LWUKVSSPYKNTIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)C)N=C2NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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